molecular formula C8H7ClN4O B11893012 2,6-diamino-5-chloroquinazolin-4(3H)-one

2,6-diamino-5-chloroquinazolin-4(3H)-one

Cat. No.: B11893012
M. Wt: 210.62 g/mol
InChI Key: NBZYJPVWAIGHSG-UHFFFAOYSA-N
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Description

2,6-Diamino-5-chloroquinazolin-4(3H)-one is a chemical compound based on the quinazolinone scaffold, a structure recognized as a privileged framework in medicinal chemistry due to its diverse biological activities . Researchers value this core structure for its potential in designing and synthesizing novel bioactive molecules targeting various diseases. The quinazolinone scaffold is extensively investigated for developing anticancer agents, with derivatives known to inhibit key cancer cell proliferation mechanisms such as microtubule polymerization and epidermal growth factor receptor (EGFR) pathways . Furthermore, structurally similar diamino-substituted quinazolines have demonstrated significant biological activities in scientific literature, including potent antimalarial effects and inhibition of cancer cell lines like L1210 Leukemia and B16 melanoma . The presence of multiple amino groups and a chlorine atom on the quinazolinone core provides versatile sites for further chemical modification, making it a valuable intermediate for synthesizing more complex derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

2,6-diamino-5-chloro-3H-quinazolin-4-one

InChI

InChI=1S/C8H7ClN4O/c9-6-3(10)1-2-4-5(6)7(14)13-8(11)12-4/h1-2H,10H2,(H3,11,12,13,14)

InChI Key

NBZYJPVWAIGHSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)Cl)C(=O)NC(=N2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 2,6 Diamino 5 Chloroquinazolin 4 3h One and Analogues

Established Synthetic Pathways for the Quinazolin-4(3H)-one Ring System

The construction of the fundamental quinazolin-4(3H)-one ring system can be achieved through various synthetic strategies, ranging from classical condensation reactions to more contemporary multicomponent and environmentally friendly methods.

Condensation Reactions Involving Anthranilic Acid and Derivatives

A cornerstone in the synthesis of quinazolin-4(3H)-ones is the utilization of anthranilic acid and its derivatives. nih.govnih.gov One of the most traditional and widely employed methods is the Niementowski reaction, which involves the condensation of anthranilic acid with formamide (B127407) or other amides. tandfonline.com Variations of this approach include reacting anthranilic acid with formic acid and different amines. tandfonline.com

Another common pathway begins with the acylation of anthranilic acid using an acyl chloride, which is then cyclized with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. nih.govtandfonline.com This intermediate is subsequently treated with various amines to yield the desired 3-substituted quinazolin-4(3H)-one derivatives. nih.govtandfonline.com For instance, 5-bromo or 5-nitro-substituted anthranilic acids have been condensed with chloro-acyl chlorides to produce N-acyl-anthranilic acids, which are then converted to benzoxazinone intermediates and finally to tricyclic quinazolin-4(3H)-one derivatives upon reaction with amines. nih.gov

The reaction of anthranilic acid with isothiocyanates provides another route to 2-mercapto-3-substituted quinazolin-4(3H)-ones. mdpi.com These can be further modified, for example, by S-alkylation. mdpi.com

The following table summarizes key condensation reactions involving anthranilic acid:

Starting MaterialsReagentsIntermediateProductRef.
Anthranilic acid, FormamideHeat-Quinazolin-4(3H)-one tandfonline.comepstem.net
Anthranilic acid, Acetic anhydride, AmineDeep Eutectic SolventBenzoxazinone2-Methyl-3-substituted-quinazolin-4(3H)-one tandfonline.com
Substituted anthranilic acid, Chloro-acyl chloride, AmineAcetic anhydrideN-acyl-anthranilic acid, BenzoxazinoneTricyclic 4(3H)-quinazolinone derivatives nih.gov
Anthranilic acid, IsothiocyanateEthanol (reflux)-2-Mercapto-3-substituted-quinazolin-4-one mdpi.com

Multicomponent and One-Pot Synthesis Approaches

To enhance synthetic efficiency, multicomponent reactions (MCRs) and one-pot procedures have been developed for quinazolin-4(3H)-one synthesis. These methods offer advantages such as reduced reaction times, simplified work-up procedures, and the ability to generate diverse molecular scaffolds in a single step. nih.govresearchgate.net

One such approach involves the three-component condensation of isatoic anhydride, an amine, and an aldehyde in the presence of iodine to produce 2,3-disubstituted 4(3H)-quinazolinones. researchgate.net Another efficient one-pot synthesis utilizes a domino three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to create diversely substituted quinazolin-4(3H)-ones. acs.org This method involves the formation of an N-arylnitrilium intermediate followed by nucleophilic addition and cyclization. acs.org

The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of polycyclic quinazolinones through a two-step process involving an initial Ugi reaction followed by a palladium-catalyzed annulation. nih.gov Furthermore, a one-pot reaction of isatoic anhydride, aldehydes, and formamide has been shown to produce various 2-substituted quinazolin-4(3H)-one derivatives. researchgate.net

Environmentally Benign and Catalytic Synthesis Protocols

In line with the principles of green chemistry, several environmentally friendly and catalytic methods for quinazolin-4(3H)-one synthesis have been reported. These protocols often utilize less hazardous solvents, milder reaction conditions, and catalytic systems to improve sustainability. tandfonline.comnih.gov

Microwave-assisted synthesis has been successfully employed to accelerate the reaction between anthranilic acid, trimethyl orthoformate, and an amine in ethanol, leading to the formation of 3-substituted-quinazolin-4(3H)-ones in a shorter time frame compared to conventional heating. tandfonline.com Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea (B33335), have also been used as a green reaction medium for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives from a benzoxazinone intermediate and an amine. tandfonline.com

Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes represents a metal-free and green approach. nih.gov This reaction uses fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov Copper-catalyzed methods have also gained attention due to the low cost and toxicity of copper. thieme-connect.com For instance, a copper(I)-mediated one-pot synthesis of quinazolino[4,3-b]quinazoline derivatives has been developed. thieme-connect.com Additionally, an oxidant-free synthesis of phenolic quinazolin-4(3H)-ones has been achieved through a CuAAC/ring cleavage reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. mdpi.comnih.gov

Targeted Synthesis of 2,6-Diamino-5-chloroquinazolin-4(3H)-one and Structurally Related Analogs

The synthesis of the specific compound this compound and its analogs requires targeted functionalization of the quinazolinone scaffold, including specific halogenation and amination steps, as well as derivatization at various positions to modulate biological activity.

Specific Halogenation and Amination Methods for Quinazolinone Scaffolds

The introduction of halogen and amino groups at specific positions on the quinazolinone ring is crucial for synthesizing compounds like this compound. Halogenation can be achieved using various reagents. For example, bromination of anthranilic acid with bromine in glacial acetic acid yields 5-bromoanthranilic acid, a precursor for 6-bromoquinazolin-4(3H)-one. rroij.com Chlorination of a quinazolinone can be accomplished using reagents like phosphorus oxychloride (POCl₃) to convert a 4-oxo group into a 4-chloro substituent. rroij.comgoogle.com

Subsequent amination of the halogenated quinazolinone is a key step. The 4-chloroquinazoline (B184009) can be reacted with ammonium (B1175870) acetate (B1210297) or other amines to introduce an amino group at the C-4 position. rroij.com Direct amination methods have also been explored. For instance, the synthesis of 2,4-diamino-5-chloro-6-substituted quinazolines has been achieved through the condensation of 5-chloro-2,4,6-triaminoquinazoline with substituted benzaldehydes, followed by reduction. nih.gov

The following table outlines a synthetic route to a related diamino-chloro-pyrimidine, which shares synthetic principles with quinazolinone synthesis:

Starting MaterialReagentProductRef.
2,6-diamino-4-hydroxy-pyrimidinePOCl₃2,6-diamino-4-chloro-pyrimidine google.com
2,6-diamino-4-chloro-pyrimidineMonoperphthalic acid magnesium salt2,6-diamino-4-chloro-pyrimidine N-oxide google.com

Derivatization at C-2, C-3, C-5, C-6, and N-3 Positions for Modulation of Biological Activity

Modification of the quinazolinone core at various positions is a common strategy to fine-tune its biological properties. nih.govnih.gov

C-2 Position: The C-2 position is frequently substituted with alkyl, aryl, or heterocyclic moieties. nih.gov For example, 2-methyl groups can be introduced using acetic anhydride in the synthesis. tandfonline.com The presence of a methyl or thiol group at this position has been linked to antimicrobial activity. nih.gov

N-3 Position: The N-3 position is often derivatized with various substituted aryl or alkyl groups, which can significantly impact biological activity. mdpi.comnih.gov The introduction of a substituted aromatic ring at this position is considered important for antimicrobial properties. nih.gov

C-5 Position: Substitution at C-5 can be achieved through reactions on a substituted anthranilic acid precursor. For example, 5-bromo or 5-nitro-substituted anthranilic acids have been used to create quinazolinones with these groups at what becomes the C-7 position in the final product (numbering can vary based on the core structure). nih.gov

C-6 Position: The presence of a halogen atom at the C-6 position has been shown to enhance antimicrobial activities. nih.gov This can be achieved by starting with a halogenated anthranilic acid, such as 5-bromoanthranilic acid, which leads to a 6-bromoquinazolinone. rroij.com

N-3 Position: The nitrogen at the 3-position is a key site for derivatization. For example, reaction with propargyl bromide can introduce an alkyne functionality, which can then be used for further "click" chemistry reactions or Mannich reactions to introduce diverse substituents. epstem.net

Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 and N-3 positions, as well as the presence of a halogen at the C-6 position, are particularly important for the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov

Advanced Chemical Modifications and Hybridization Techniques

Modern synthetic organic chemistry offers a powerful toolkit for the intricate modification of complex molecules. For quinazolinone derivatives, two key strategies—metal-catalyzed cross-coupling and molecular hybridization—have emerged as particularly effective for generating diverse and polysubstituted analogues.

Metal-Catalyzed Cross-Coupling Reactions for Polysubstituted Quinazolinones

Metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to functionalize halogenated quinazolinones. nih.govmdpi.comresearchgate.net These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allow for the introduction of a wide array of substituents onto the quinazolinone core, which is instrumental in tuning the molecule's properties. nih.govmdpi.comresearchgate.netscilit.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a versatile method for creating C-C bonds. nih.govresearchgate.net It is particularly useful for the synthesis of aryl- and vinyl-substituted quinazolinones. For instance, 2,6,8-triarylquinazolin-4(3H)-ones can be synthesized from 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones and arylboronic acids. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.govresearchgate.net

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.orgyoutube.com This method is effective for introducing alkenyl groups onto the quinazolinone scaffold. The reaction conditions often involve a palladium catalyst, a base, and a suitable solvent. organic-chemistry.orglibretexts.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgyoutube.com This is particularly relevant for the synthesis of amino-substituted quinazolinones. The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has greatly expanded the scope and utility of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Quinazolinone Scaffolds
Reaction TypeQuinazolinone SubstrateCoupling PartnerCatalyst/ReagentsProduct TypeReference
Suzuki-Miyaura2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-oneArylboronic acidPd(PPh₃)₄, Base2,6,8-Triarylquinazolin-4(3H)-one nih.gov
Suzuki-Miyaura4-Chloro-6,7-dimethoxyquinazolineArylboronic acidPd(OAc)₂, Ph₃P, Base4-Aryl-6,7-dimethoxyquinazoline nih.gov
Buchwald-Hartwig AminationAryl HalidePrimary/Secondary AminePalladium Catalyst, Phosphine Ligand, BaseAryl Amine wikipedia.orgorganic-chemistry.org
HeckUnsaturated HalideAlkenePalladium Catalyst, BaseSubstituted Alkene organic-chemistry.orglibretexts.orgyoutube.com

Integration with Other Biologically Relevant Heterocycles (e.g., Triazoles, Benzimidazoles, Isoxazoles)

Molecular hybridization, the strategy of combining two or more pharmacologically active scaffolds into a single molecule, has gained significant traction in drug discovery. nih.gov This approach can lead to compounds with improved potency, novel mechanisms of action, or enhanced pharmacokinetic profiles. The quinazolinone nucleus has been successfully hybridized with various heterocycles, including triazoles, benzimidazoles, and isoxazoles. nih.govnih.govnih.govresearchgate.netnih.govnih.govresearchgate.net

Triazole Hybrids: Triazoles are a class of five-membered heterocyclic compounds that are frequently incorporated into bioactive molecules. nih.govacs.orgrsc.orgnih.govacs.org Quinazolinone-triazole hybrids have been synthesized through various methods. One common approach involves the reaction of a 3-amino-quinazolinone derivative with chloroacetyl chloride, followed by reaction with a triazole derivative. nih.gov Another strategy utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to link quinazolinone and triazole moieties. acs.orgrsc.org These hybrids have shown potential as anticancer and antitubercular agents. nih.govacs.orgnih.gov

Benzimidazole Hybrids: Benzimidazole is another important heterocyclic ring system found in numerous pharmaceuticals. nih.gov The synthesis of quinazolinone-benzimidazole conjugates has been achieved, and these compounds have been investigated for their biological activities, including dihydrofolate reductase (DHFR) inhibition. nih.gov One synthetic route involves the condensation of 2-aminobenzimidazole (B67599) with other reagents to form the fused ring system. oup.com

Isoxazole Hybrids: Isoxazole-containing compounds are known to possess a range of biological activities. researchgate.netnih.govnih.govresearchgate.net Quinazolinone-isoxazole hybrids have been synthesized through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net This involves the reaction of a quinazolinone derivative containing a dipolarophile (like an alkyne) with a nitrile oxide. nih.govresearchgate.net Another approach involves the cyclization of a chalcone-like precursor with hydroxylamine (B1172632) hydrochloride. nih.gov These hybrids have been explored for their potential as antioxidant and antihypertensive agents. nih.govnih.gov

Table 2: Synthesis of Quinazolinone Hybrids with Other Heterocycles
Hybrid TypeSynthetic StrategyKey Intermediates/ReagentsResulting Hybrid StructureReference
Quinazolinone-TriazoleMulti-step synthesis3-Amino-quinazolinone, Chloroacetyl chloride, 4-Methyl-4H-1,2,4-triazole-3-thiolQuinazolinone linked to triazole via a thioacetamido bridge nih.govrsc.org
Quinazolinone-TriazoleClick Chemistry (Cu-catalyzed azide-alkyne cycloaddition)Quinazolinone with alkyne/azide functionality, Triazole with corresponding functionalityQuinazolinone and triazole linked by a 1,2,3-triazole ring acs.orgrsc.org
Quinazolinone-BenzimidazoleCondensation reaction2-Aminobenzimidazole, Dimedone, AldehydesBenzimidazolo[2,3-b]quinazolinones oup.com
Quinazolinone-Isoxazole1,3-Dipolar CycloadditionN-propargyl quinazolin-4(3H)-one, Nitrile oxidesQuinazolinone linked to a 3,5-disubstituted isoxazole nih.govresearchgate.net
Quinazolinone-IsoxazoleCyclization of chalcone (B49325) precursor(E)-3-(4-(3-substitutedphenyl)acrylolyl)phenyl)-2-(substitutedphenyl)-7-substituted quinazolin-4-(3H)-one, Hydroxylamine hydrochlorideQuinazolinone linked to a dihydroisoxazole (B8533529) ring nih.gov

Structure Activity Relationships Sar and Rational Drug Design Principles

Correlating Substituent Effects with Biological Potency and Selectivity

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. researchgate.net Research into this class of compounds has established several key principles that guide the correlation between chemical structure and biological function.

The presence and positioning of amino and halogen groups on the quinazolinone nucleus are critical determinants of biological activity. Halogen atoms, particularly at positions 5, 6, and 8, have been shown to enhance the antimicrobial activities of quinazolinone derivatives. nih.gov The chloro group at the 5-position of the title compound is therefore significant. Studies on related heterocyclic compounds, such as aminoquinolines, suggest that a chloro group can be a specific requirement for certain biological activities, such as the inhibition of beta-hematin formation in antimalarial action. nih.gov In some quinazolinone-based hybrids, a chlorine atom at the 2-position has been identified as important for anticancer activity. nih.gov

Amino groups also play a pivotal role. The 2,4-diamino substitution pattern on a quinazoline (B50416) core has been the basis for potent inhibitors of the dengue virus. nih.gov Generally, substitutions at the 2-position are crucial, with methyl, amine, or thiol groups considered essential for antimicrobial effects. nih.gov The 2,6-diamino configuration of the core compound "2,6-diamino-5-chloroquinazolin-4(3H)-one" suggests a strong potential for biological activity, as substitutions at both the 2- and 6-positions are known to be important for modulating the therapeutic properties of the quinazolinone scaffold. researchgate.netnih.gov

The specific location and size of functional groups on the quinazolinone ring have a profound impact on biological activity.

C-2 Position: At this position, the incorporation of a phenyl ring has been shown to significantly enhance activity against tankyrase compared to simple aliphatic substituents, as it fits well into a hydrophobic pocket. researchgate.net The potency can be further increased by introducing hydrophobic moieties at the para-position of this phenyl ring, where size appears to be more critical than electronic properties. researchgate.net

C-4 Position: Substitutions at the 4-position, often with amine or substituted amines, can improve antimicrobial activity. nih.gov In studies on BCRP inhibitory activity, both meta and para substituents on an aniline (B41778) ring at the 4-position were found to be favorable. nih.gov

C-5 Position: This position is sensitive to substitution, which can directly influence potency. drugbank.com The presence of the chloro group in this compound is a key feature at this position.

C-7 Position: Substituents at the C-7 position are generally not well-tolerated, potentially due to their proximity to catalytic glutamate (B1630785) residues in target enzymes. researchgate.net

C-8 Position: In contrast to C-7, the C-8 position is more versatile and can accommodate a wide range of substituents with varying physicochemical and electronic properties, leading to improved potency of tankyrase inhibitors. researchgate.net

Steric factors, such as the presence of bulky groups, can also be necessary for biological activity. For instance, bulky groups linked to an acetamide (B32628) moiety on a quinazolinone derivative were found to be essential for its EGFR inhibitory profile. nih.gov

Identification of Key Pharmacophoric Elements for Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. For quinazolinone derivatives, several key pharmacophoric elements have been identified. The quinazolinone ring system itself often serves as a core scaffold that can participate in crucial interactions, such as hinge-binding.

In the development of PI3K inhibitors, a pyrazolo[3,4-d]pyrimidin-4-amine portion was utilized as a hinge region binding moiety, while an aromatic or heteroaromatic substituent at the 3-position of the pyrazolo[3,4-d]pyrimidine core acted as an "affinity element". researchgate.net This highlights a common strategy where the core heterocycle anchors the molecule to the target protein, and appended groups are responsible for establishing additional interactions that enhance affinity and selectivity.

For this compound, the key pharmacophoric elements would include:

The quinazolinone nucleus as a central scaffold.

The amino groups at positions 2 and 6, which can act as hydrogen bond donors.

The chloro group at position 5, which can participate in halogen bonding or influence the electronic properties of the ring system.

The keto group at position 4, a potential hydrogen bond acceptor.

These elements create a specific spatial and electronic profile that dictates the molecule's ability to bind to various biological targets.

Optimization Strategies for Lead Compound Development within the this compound Series

Lead optimization is a critical phase in drug discovery aimed at improving the potency, selectivity, and pharmacokinetic properties of a promising lead compound. For a series based on this compound, several optimization strategies can be envisioned based on established principles for this class of molecules.

One common strategy involves exploring different substituents at key positions. For example, in the development of dengue virus inhibitors, a 2,4-diaminoquinazoline derivative (4a) was identified as a potent lead. nih.gov Subsequent optimization through the synthesis of various analogues led to compound 4o, which exhibited significantly higher antiviral potency. nih.gov

Table 1: Optimization of 2,4-Diaminoquinazoline Derivatives as Dengue Virus Inhibitors

CompoundStructureDENV-2 Replicon EC₅₀
4a (Lead) 5-tert-butoxyquinazoline-2,4-diamine0.15 µM
4o (Optimized) N/A2.8 nM
Data sourced from a study on the discovery and optimization of 2,4-diaminoquinazoline derivatives as potent dengue virus inhibitors. nih.gov

Another strategy focuses on modifying existing functional groups. For instance, replacing a methoxy (B1213986) group with a halogen atom like fluorine or chlorine is a common tactic in lead optimization due to their similarities in size and electronic properties. nih.gov This can improve metabolic stability; for example, blocking a potential metabolic site at the 4-position of a phenyl ring with fluorine has been shown to be a useful strategy. nih.gov

In the development of PI3Kδ inhibitors from a quinazolinone pharmacophore, the introduction of different substituents at the pyrazolo[3,4-d]pyrimidine 3-position led to compounds with varying potency and selectivity profiles. This demonstrates how fine-tuning peripheral groups can optimize a lead compound for a specific target or even create dual-target inhibitors. researchgate.net

Table 2: Optimization of Quinazolinone Derivatives as PI3K Inhibitors

CompoundKey SubstituentPI3Kδ IC₅₀PI3Kγ IC₅₀Selectivity Profile
10d Indol-5-yl8.6 nM>3136 nMHighly selective for PI3Kδ over α, β, γ
10e 3,4-dimethoxyphenyl8.4 nM62 nMPotent and selective dual PI3Kδ/γ inhibitor
Data sourced from a study on the discovery of novel quinazolinone derivatives as PI3Kδ and PI3Kδ/γ inhibitors. researchgate.net

Molecular Mechanisms and Computational Studies

Elucidation of Molecular Targets and Binding Interactions

No specific data on the enzyme kinetics or binding affinity measurements for 2,6-diamino-5-chloroquinazolin-4(3H)-one could be located in the reviewed literature.

Detailed analysis of the protein-ligand interactions for this specific compound is not available.

Computational Chemistry Applications in Drug Discovery

While molecular docking is a common technique for studying quinazolines, no specific docking simulations or predicted binding modes for this compound have been published.

No QSAR models specifically developed for or including this compound were found.

There is no available information on molecular dynamics simulations performed on this compound to assess its binding stability or induced conformational changes in potential biological targets.

Quantum Chemical Calculations for Electronic Structure and Tautomeric Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the tautomeric stability of heterocyclic compounds like this compound. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, the principles can be inferred from research on structurally related quinazolinone derivatives.

Tautomerism is a key characteristic of quinazolin-4(3H)-ones, which can exist in keto and enol forms. The stability of these tautomers is crucial as it can significantly influence their biological activity. For instance, in the case of 4-hydroxyquinazoline, DFT calculations have shown that the keto form (quinazolin-4(3H)-one) is the most stable tautomer in both the gaseous and aqueous phases. mdpi.com The relative stability of different tautomers is determined by factors such as intramolecular hydrogen bonding, solvent effects, and the electronic nature of substituents on the quinazoline (B50416) ring. mdpi.comnih.gov

Theoretical calculations for quinazolinone derivatives often involve optimizing the molecular geometry at a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set, to find the minimum energy structures of different tautomers. acs.org These calculations can predict various electronic properties, including:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in determining the chemical reactivity and the nature of electronic transitions. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is instrumental in understanding intermolecular interactions, such as drug-receptor binding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions and hyperconjugative effects within the molecule, further explaining its stability and electronic properties.

For substituted quinazolinones, the nature and position of substituents play a significant role in their electronic structure and stability. For example, the introduction of amino and chloro groups at the C6 and C5 positions, respectively, in the this compound structure would be expected to modulate the electron density distribution across the quinazoline core, thereby influencing its reactivity and potential as a bioactive agent.

Table 1: Key Parameters from Quantum Chemical Calculations for Quinazolinone Derivatives

ParameterSignificanceTypical Computational Method
Tautomeric Energy Difference Predicts the relative stability of keto and enol forms.DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability.DFT, TD-DFT
Molecular Electrostatic Potential Identifies reactive sites for intermolecular interactions.DFT
Natural Bond Orbital Charges Describes the electron distribution and intramolecular charge transfer.NBO Analysis

Cellular Pathway Modulation by this compound Derivatives

Derivatives of 2,6-diaminoquinazolin-4(3H)-one have been investigated for their potential as cytotoxic agents against various cancer cell lines. researchgate.net While the precise molecular targets for many of these derivatives are still under investigation, the broader class of quinazolinone compounds is known to modulate several critical cellular pathways implicated in cancer progression.

Research on various quinazolinone derivatives has revealed their ability to interfere with key signaling pathways, leading to the inhibition of cancer cell growth and proliferation. Some of the prominently modulated pathways include:

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Aberrant activation of this pathway is a common feature in many cancers. mdpi.com Certain 4-aminoquinazoline derivatives have been identified as potent inhibitors of PI3Kα, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com

EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation. Several quinazoline-based drugs are approved EGFR inhibitors used in cancer therapy. nih.gov The quinazoline scaffold serves as a privileged structure for the development of these inhibitors.

Induction of Apoptosis: Quinazolinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through both extrinsic and intrinsic pathways. nih.gov This can involve the activation of caspases and modulation of the expression of pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family.

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Some 2,4-diaminoquinazoline derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest and cell death. umich.edu

A study by Matus-Meza et al. (2018) synthesized a series of 2,6-diaminoquinazolin-4(3H)-one derivatives and evaluated their cytotoxic activity against human colon carcinoma (HCT-15), ovarian adenocarcinoma (SKOV-3), and triple-negative breast cancer (MDA-MB-231) cell lines. researchgate.net While this study focused on the cytotoxic outcomes, the observed activity suggests that these compounds likely engage with one or more of the cellular pathways commonly targeted by the quinazolinone scaffold. Further mechanistic studies are required to elucidate the specific molecular interactions and pathway modulations of these particular derivatives.

Table 2: Investigated Cellular Effects of Quinazolinone Derivatives

Cellular EffectTargeted Pathway/ProcessReference
Cytotoxicity Cancer Cell Proliferation researchgate.net
PI3Kα Inhibition PI3K/Akt/mTOR Signaling mdpi.com
Apoptosis Induction Extrinsic and Intrinsic Apoptotic Pathways nih.gov
Tubulin Polymerization Inhibition Microtubule Dynamics umich.edu

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets and Therapeutic Areas for Quinazolinone-Based Scaffolds

The versatility of the quinazolinone scaffold allows for its application across a broad spectrum of diseases. mdpi.comnih.gov While its efficacy in areas like cancer and microbial infections is well-documented, ongoing research is unveiling novel therapeutic avenues.

Neurodegenerative Diseases: Beyond their established roles, quinazoline (B50416) derivatives are being investigated for complex neurodegenerative conditions like Alzheimer's disease. mdpi.comnih.gov Research has shown that these compounds can act as multi-target agents, simultaneously inhibiting cholinesterases, the aggregation of β-amyloid and tau proteins, and oxidative stress, all of which are key pathological features of Alzheimer's. mdpi.comresearchgate.netnih.gov The ability of the quinazolinone scaffold to be modified to penetrate the blood-brain barrier makes it particularly suitable for targeting central nervous system disorders. nih.gov

Antimicrobial Resistance and Quorum Sensing: A novel and critical area of exploration is the use of quinazolinone-based compounds to combat antimicrobial resistance. Instead of directly killing bacteria, which can promote the development of resistance, these compounds are being designed as quorum sensing (QS) inhibitors. nih.govresearchgate.net In bacteria like Pseudomonas aeruginosa, the Pseudomonas quinolone signal (PQS) system regulates virulence factors and biofilm formation. researchgate.netnih.gov Quinazolinone derivatives can mimic the natural signaling molecules and act as competitive inhibitors of the PqsR receptor, effectively disarming the bacteria without exerting selective pressure for resistance. nih.govnih.govresearchgate.net

Development of Advanced Synthetic Methodologies for Diversified Analog Libraries of 2,6-Diamino-5-chloroquinazolin-4(3H)-one

To fully explore the therapeutic potential of this compound, the generation of diversified analog libraries is essential. This allows for a systematic investigation of structure-activity relationships (SAR).

Modern Synthetic Approaches: Advanced synthetic methodologies are being employed to create these libraries efficiently. Environmentally friendly multi-component reactions, often catalyzed by palladium, enable the rapid assembly of the quinazolinone core from simple starting materials in a single step. nih.gov These methods reduce waste and accelerate the drug development process.

Strategies for Diversification: Key strategies for creating diverse libraries include:

Molecular Hybridization: This involves covalently linking the quinazolinone scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activities. nih.gov

Scaffold Decoration: Introducing a variety of substituents at different positions of the quinazolinone ring is crucial. SAR studies have revealed that modifications at positions 2, 3, 5, and 6 can significantly influence biological activity. nih.govnih.gov For the target compound, this would involve creating analogs with different groups at the 2- and 6-amino positions and potentially modifying or replacing the 5-chloro substituent.

Below is a table outlining potential synthetic strategies for analog development:

Strategy Description Key Positions for Modification Potential Starting Materials
Nucleophilic Substitution Reaction of the amino groups with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to introduce diverse side chains. 2-amino, 6-amino This compound
Palladium-catalyzed Cross-Coupling Reactions like Suzuki or Buchwald-Hartwig amination to introduce aryl or heteroaryl groups. 5-chloro (replacement), potentially at amino groups after conversion to a leaving group. This compound
Multi-component Reactions One-pot synthesis from simpler precursors to rapidly build a library of analogs with variations at multiple positions. 2, 3, 5, 6 Substituted anthranilic acids/amides, amines, aldehydes/ketones
Dimroth Rearrangement A one-pot reaction that can be used for the large-scale synthesis of aminoquinazolin-4(3H)-one derivatives. mdpi.com N-substitutions Isatoic anhydride (B1165640), amines

Integration of Multi-Omics and High-Throughput Screening in Compound Evaluation

The evaluation of new chemical entities has been revolutionized by modern technologies. Integrating these approaches is key to efficiently identifying promising drug candidates.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. nih.govthermofisher.commdpi.com For this compound analogs, HTS can be used to screen for various effects, such as inhibition of specific enzymes, disruption of protein-protein interactions, or cell-based assays measuring cytotoxicity or inhibition of microbial growth. nih.govmdpi.com

Multi-Omics Approaches: A systems biology approach, utilizing multi-omics data, can provide a comprehensive understanding of a compound's effects. frontiersin.org

Genomics and Transcriptomics: Can identify genes whose expression is altered by the compound, offering clues about its mechanism of action and potential off-target effects.

Proteomics: Can reveal changes in protein levels and post-translational modifications, helping to identify the direct protein targets of the compound.

Metabolomics: Analyzes changes in metabolic pathways, which can serve as biomarkers for the compound's efficacy and potential toxicity.

The integration of these high-content screening methods provides a more holistic view of a compound's biological profile early in the drug discovery pipeline.

Design of Next-Generation Quinazolinone-Based Agents with Improved Pharmacological Profiles

The ultimate goal is to design new drugs with enhanced potency, selectivity, and favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structure-Activity Relationship (SAR) and Computational Modeling: A detailed understanding of SAR is fundamental to rational drug design. nih.govmdpi.com By systematically modifying the structure of this compound and correlating these changes with biological activity, researchers can build predictive models. Computational tools play a crucial role in this process:

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between chemical structure and biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds. researchgate.netnih.govacs.org

Molecular Docking and Dynamics: These simulations predict how a compound binds to its target protein, providing insights into the key interactions that can be optimized to improve affinity and selectivity. nih.gov

Improving Pharmacokinetic Properties: A compound's therapeutic success depends heavily on its ADME profile. scirp.orgscirp.org Early in silico and in vitro ADME profiling can identify liabilities such as poor absorption or rapid metabolism. researchgate.net For instance, if an analog of this compound shows high potency but poor oral bioavailability, medicinal chemists can introduce structural modifications, such as adding polar groups or altering its lipophilicity, to improve its drug-like properties. mdpi.comscirp.org This iterative process of design, synthesis, and testing, guided by computational and experimental data, is key to developing next-generation quinazolinone-based agents. nih.gov

Compound Names Table

Compound Name
This compound
2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS)
2-heptylquinolin-4(1H)-one (HHQ)
Ciprofloxacin
Tobramycin

Q & A

Q. What are the optimal synthetic routes for 2,6-diamino-5-chloroquinazolin-4(3H)-one, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis of quinazolinone derivatives typically involves cyclization of substituted anthranilic acid derivatives or condensation reactions with urea/thiourea. For 2,6-diamino-5-chloro derivatives, chlorination and amination steps must be carefully controlled. To optimize parameters (e.g., temperature, solvent polarity, catalyst loading), employ factorial design (e.g., 2^k designs) to identify critical variables and interactions . For example, orthogonal arrays (Taguchi method) can reduce experimental runs while maximizing data output, as demonstrated in chemical process optimization . Monitor intermediates via TLC/HPLC and validate purity using melting point analysis and spectroscopic methods.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

  • Methodological Answer : Use IR spectroscopy to confirm carbonyl (C=O, ~1680 cm⁻¹) and NH₂ stretches. ¹H/¹³C NMR resolves substituent positions; for example, aromatic protons in quinazolinones typically appear at δ 7.2–8.5 ppm . Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting) may arise from tautomerism or solvent effects. Cross-validate with mass spectrometry (HRMS) and X-ray crystallography (if crystalline). Computational tools like DFT can simulate spectra to resolve ambiguities .

Q. How can researchers design preliminary bioactivity assays for this compound while minimizing false positives?

  • Methodological Answer : Prioritize dose-response assays (e.g., MIC for antimicrobial activity) with positive/negative controls. Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm specificity. For cytotoxicity, employ MTT assays in multiple cell lines. Statistical validation (e.g., ANOVA with post-hoc tests) ensures robustness. Avoid overinterpretation of single-point data; instead, calculate IC₅₀/EC₅₀ values with confidence intervals .

Advanced Research Questions

Q. How can multi-variable optimization frameworks address conflicting data in the compound’s reactivity or bioactivity profiles?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., pH, temperature, reagent ratios). For bioactivity contradictions, use multivariate analysis (e.g., PCA or PLS regression) to identify hidden variables (e.g., solvent residuals, isomer ratios) . Case study: A quinazolinone derivative showed erratic antimicrobial activity due to undetected polymorphs, resolved via DSC/XRD .

Q. What advanced computational strategies improve the prediction of this compound’s physicochemical properties or binding modes?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to study binding stability in target proteins (e.g., DHFR for antimicrobial activity). For solubility/logP predictions, use COSMO-RS or QSPR models trained on halogenated heterocycles . Validate with experimental solubility assays in biorelevant media (FaSSIF/FeSSIF).

Q. How can hybrid experimental-theoretical approaches elucidate the compound’s tautomeric behavior or reaction mechanisms?

  • Methodological Answer : Use in-situ NMR or Raman spectroscopy to monitor tautomer equilibria under varying conditions (pH, temperature). Pair with DFT calculations (Gaussian, ORCA) to map energy barriers between tautomers. For mechanistic studies, employ isotopic labeling (e.g., ¹⁵N) and kinetic isotope effects (KIE) to identify rate-determining steps .

Methodological Tables

Table 1 : Key Spectral Signatures for this compound

TechniqueExpected Signals/PeaksPotential Pitfalls
IR1680 cm⁻¹ (C=O), 3300–3400 cm⁻¹ (NH₂)Overlapping NH and OH stretches
¹H NMR (DMSO-d6)δ 6.8–7.5 (aromatic H), δ 5.2 (NH₂, broad)Solvent suppression artifacts
¹³C NMRδ 160–165 (C=O), δ 110–130 (aromatic C)Quadrupolar broadening for Cl

Table 2 : Experimental Design Comparison for Synthesis Optimization

Design TypeAdvantagesLimitations
Full FactorialCaptures all interactionsHigh resource cost
Taguchi (L9)Reduces runs, robust to noiseMisses complex interactions
Response SurfaceModels nonlinear effectsRequires prior knowledge of range

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